Di(anthracen-9-yl)(phenyl)phosphane
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Overview
Description
Di(anthracen-9-yl)(phenyl)phosphane is a compound that features two anthracen-9-yl groups and one phenyl group attached to a phosphane (phosphorus) atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(anthracen-9-yl)(phenyl)phosphane typically involves the reaction of anthracene derivatives with phenylphosphane. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, to attach the anthracen-9-yl groups to the phosphorus atom . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Di(anthracen-9-yl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
Oxidation: The major product is typically a phosphine oxide derivative.
Substitution: Depending on the substituents introduced, various anthracene or phenyl derivatives can be formed.
Scientific Research Applications
Di(anthracen-9-yl)(phenyl)phosphane has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Chemistry: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Mechanism of Action
The mechanism by which di(anthracen-9-yl)(phenyl)phosphane exerts its effects is primarily through its ability to participate in electronic interactions. The anthracene groups provide a conjugated system that can engage in π-π stacking interactions, while the phosphorus atom can coordinate with metals, influencing the electronic properties of the resulting complexes.
Comparison with Similar Compounds
Similar Compounds
Di(anthracen-9-yl)phosphane: Lacks the phenyl group, leading to different electronic properties.
Triphenylphosphane: Contains three phenyl groups instead of anthracene, resulting in different photophysical characteristics.
Uniqueness
Di(anthracen-9-yl)(phenyl)phosphane is unique due to the combination of anthracene and phenyl groups, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific light-emitting or electronic characteristics.
Properties
CAS No. |
105643-86-5 |
---|---|
Molecular Formula |
C34H23P |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
di(anthracen-9-yl)-phenylphosphane |
InChI |
InChI=1S/C34H23P/c1-2-16-28(17-3-1)35(33-29-18-8-4-12-24(29)22-25-13-5-9-19-30(25)33)34-31-20-10-6-14-26(31)23-27-15-7-11-21-32(27)34/h1-23H |
InChI Key |
WZMLNMXNIVARFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
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